![molecular formula C14H13N3O2 B13854248 1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound consists of a pyrazolo[3,4-b]pyridine core with a methoxyphenyl group at the 1-position and a methyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one typically involves multi-step processes. One common method starts with the preparation of 5-aminopyrazole, which is then reacted with diethyl ethoxymethylenemalonate to form the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
科学研究应用
作用机制
The mechanism by which 1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis . Molecular docking studies have provided insights into the binding interactions of the compound with its targets .
相似化合物的比较
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazolo[3,4-b]pyridine core and have been studied for their antiproliferative activity.
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde: This compound is used as a precursor for synthesizing pyrazolo[4,3-c]pyridines.
Uniqueness
1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
属性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C14H13N3O2/c1-9-13-12(18)7-8-15-14(13)17(16-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,18) |
InChI 键 |
YHGIINGQDAKLIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(=O)C=CN2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


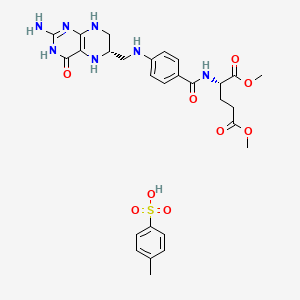
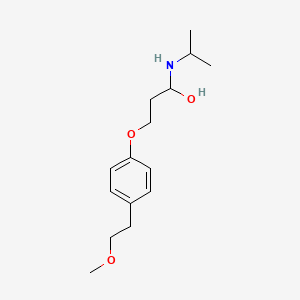
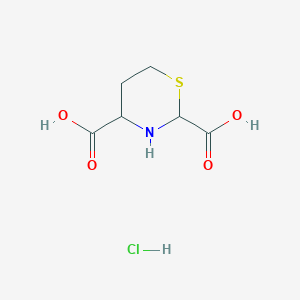
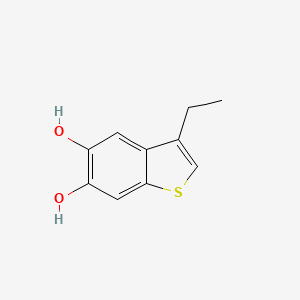
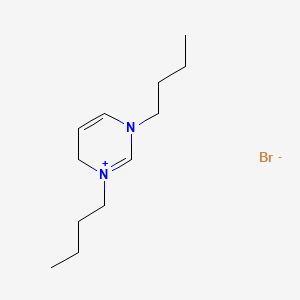
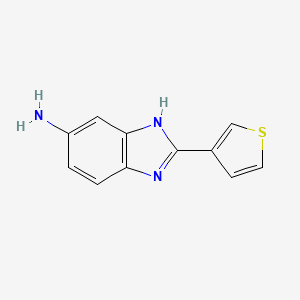
![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
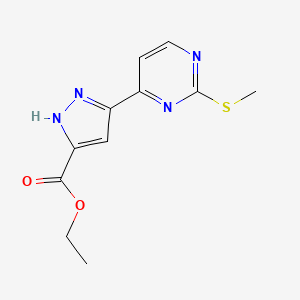
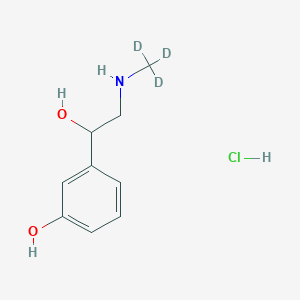



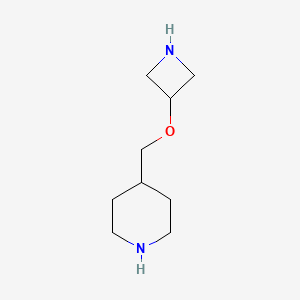
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
